

Application Note: Heptadecane as a Reference Standard in Hydrocarbon Analysis

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Compound of Interest

Compound Name: Heptadecane

Cat. No.: B057597

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecane (C₁₇H₃₆), a saturated hydrocarbon, is a crucial reference standard in the quantitative analysis of hydrocarbons and fatty acids by gas chromatography (GC). Its chemical stability, non-polar nature, and distinct elution time in chromatographic separations make it an ideal internal standard for complex sample matrices. This document provides detailed application notes and protocols for the effective use of **heptadecane** in hydrocarbon analysis, ensuring accuracy and reproducibility in research, quality control, and various scientific applications. **Heptadecane** belongs to the n-alkane class of petroleum hydrocarbons.

Physicochemical Properties of Heptadecane

A thorough understanding of the physicochemical properties of an internal standard is essential for its proper application.

Property	Value
Chemical Formula	C17H36
Molecular Weight	240.47 g/mol [1]
Boiling Point	302 °C
Melting Point	21-23 °C
Density	0.777 g/mL at 25 °C
Solubility	Soluble in organic solvents (e.g., hexane, chloroform)
Vapor Pressure	1 mmHg (115 °C)
Assay	≥99.5% (GC)

Applications

Heptadecane is a versatile reference standard with broad applications in analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Applications Include:

- **Petroleum and Bio-oil Analysis:** **Heptadecane** is used as an analytical reference standard for determining hydrocarbon content in bio-oils, crude oils, and soil samples.
- **Environmental Monitoring:** It aids in the quantification of n-alkane contamination in environmental matrices.
- **Food Science:** In the analysis of fatty acid methyl esters (FAMES), **heptadecane** serves as a reliable internal standard for quantifying fatty acid profiles in food products.
- **Botanical Analysis:** It is utilized in the study of plant extracts, such as the ethanolic extracts of *Cayratia trifolia*.

Experimental Protocols

Protocol 1: Quantification of n-Alkanes in a Hydrocarbon Mixture using GC-FID

This protocol outlines the use of **heptadecane** as an internal standard for the quantitative analysis of a mixture of n-alkanes.

1. Materials and Reagents

- **Heptadecane** (analytical standard, ≥99.5% purity)
- n-Hexane (GC grade)
- Certified n-alkane reference mixture (e.g., C8-C20)
- Sample containing the hydrocarbon mixture to be analyzed

2. Preparation of Solutions

- Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **heptadecane** and dissolve it in 10 mL of n-hexane in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by diluting the certified n-alkane reference mixture with n-hexane to achieve concentrations ranging from 10 to 500 µg/mL. To each calibration standard, add the **heptadecane** internal standard to a final concentration of 100 µg/mL.
- Sample Preparation: Dilute the hydrocarbon sample with n-hexane to a concentration within the calibration range. Add the **heptadecane** internal standard to the diluted sample to a final concentration of 100 µg/mL.

3. GC-FID Instrumentation and Conditions

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[\[2\]](#)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
- Injection Volume: 1 µL (splitless)

4. Data Analysis

- Identify the peaks for the n-alkanes and **heptadecane** based on their retention times.
- Integrate the peak areas of the target analytes and the internal standard.
- Calculate the response factor (RF) for each analyte using the following equation: $RF = (Area_{analyte} / Conc_{analyte}) / (Area_{IS} / Conc_{IS})$
- Construct a calibration curve by plotting the area ratio ($Area_{analyte} / Area_{IS}$) against the concentration ratio ($Conc_{analyte} / Conc_{IS}$) for the calibration standards.
- Determine the concentration of each n-alkane in the sample by using the calibration curve.

Protocol 2: Quantification of Fatty Acid Methyl Esters (FAMES) using GC-MS

This protocol describes the use of heptadecanoic acid as an internal standard for the quantification of FAMES in biological samples. The fatty acids are first converted to their methyl esters for analysis.

1. Materials and Reagents

- Heptadecanoic acid (internal standard, ≥99% purity)
- Methanol (absolute)
- Hexane (high resolution GC grade)

- Chloroform
- 1.25 M HCl in methanol (anhydrous)
- Sodium bicarbonate
- Biological sample (e.g., bacterial culture, plasma)

2. Sample Preparation and Derivatization

- Sample Collection: Collect the biological sample (e.g., 1 mL of bacterial culture).
- Internal Standard Spiking: Add a known amount of heptadecanoic acid dissolved in ethanol (e.g., 5 μ L of a 10 mg/mL solution) to the sample.^[3] This amount should be within the expected concentration range of the analytes.^[3]
- Lipid Extraction and Methylation (Acid Catalysis):
 - To the spiked sample, add 0.5 mL of anhydrous 1.25 M HCl in methanol.^[3]
 - Cap the tube tightly and heat at 50 °C overnight or 75-80 °C for 1 hour.^[3]
 - After cooling, add 1 mL of hexane and vortex thoroughly.
 - Centrifuge to separate the phases and collect the upper hexane layer containing the FAMES.^[3]
 - Repeat the hexane extraction and combine the extracts.^[3]

3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Interfaced with a Mass Spectrometer (MS).
- Column: BPX70 (25 m x 0.32 mm i.d., 0.25 μ m film thickness) or equivalent.^[2]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 280 °C

- MSD Transfer Line: 280 °C
- Ion Source Temperature: 230 °C
- Oven Temperature Program: Initial temperature of 100 °C, ramp at 10 °C/min to 160 °C, then at 3 °C/min to 220 °C and hold for 5 minutes, then at 10 °C/min to 260 °C and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

4. Data Analysis

- Identify the FAME peaks and the heptadecanoic acid methyl ester peak based on their retention times and mass spectra.
- Integrate the peak areas.
- Calculate the peak area ratio of each analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration for a series of calibration standards.
- Determine the concentration of the fatty acids in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present representative quantitative data for hydrocarbon and FAME analysis using **heptadecane** as an internal standard.

Table 1: Calibration Data for n-Alkane Analysis using GC-FID with **Heptadecane** Internal Standard

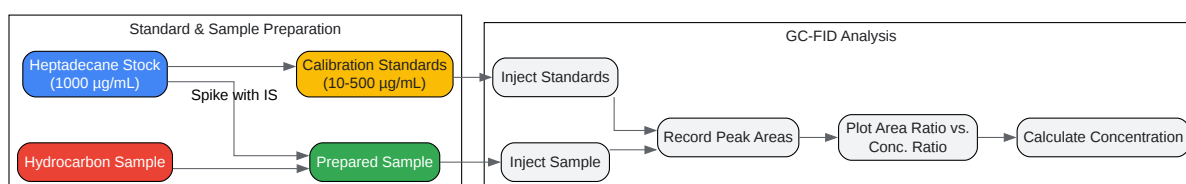
Analyte (n-Alkane)	Retention Time (min)	Concentration (µg/mL)	Peak Area	Area Ratio (Analyte/IS)	Response Factor
n-Decane (C10)	10.5	50	155,000	0.52	1.04
n-Dodecane (C12)	13.2	50	160,000	0.53	1.06
n-Tetradecane (C14)	15.8	50	165,000	0.55	1.10
n-Hexadecane (C16)	18.1	50	170,000	0.57	1.14
Heptadecane (C17 - IS)	19.2	100	300,000	-	-
n-Octadecane (C18)	21.2	50	175,000	0.58	1.16

Table 2: Quantification of FAMES in a Biological Sample using GC-MS with Heptadecanoic Acid Internal Standard

Fatty Acid Methyl Ester	Retention Time (min)	Peak Area (Analyte)	Peak Area (IS)	Peak Area Ratio (Analyte/IS)	Calculated Concentration (µg/mL)
Myristate (C14:0)	16.5	45,000	150,000	0.30	15.2
Palmitate (C16:0)	18.9	120,000	150,000	0.80	40.5
Palmitoleate (C16:1)	19.1	30,000	150,000	0.20	10.1
Heptadecanoate (C17:0 - IS)	20.0	150,000	-	-	50.0 (Spiked)
Stearate (C18:0)	21.0	60,000	150,000	0.40	20.3
Oleate (C18:1)	21.2	90,000	150,000	0.60	30.4

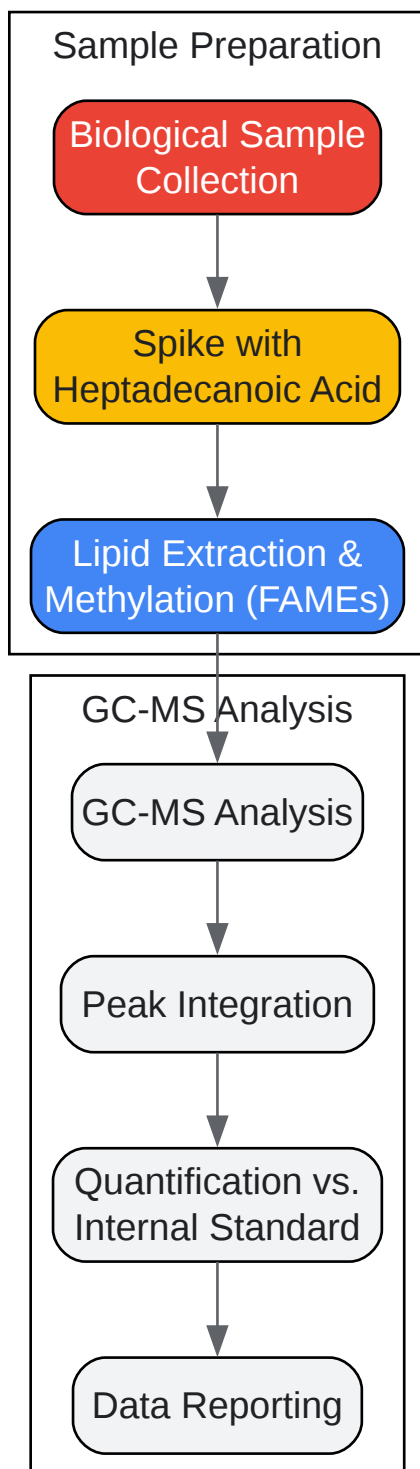
Visualizations

The following diagrams illustrate the experimental workflows for hydrocarbon and FAME analysis.



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Caption: Workflow for n-alkane quantification using **heptadecane** as an internal standard.



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Caption: Workflow for FAMES analysis using heptadecanoic acid as an internal standard.

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References

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- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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